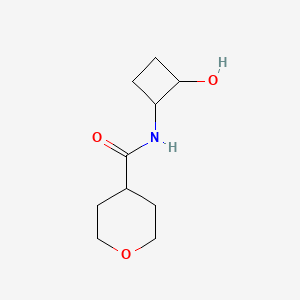

N-(2-(furan-2-yl)-2-methoxyethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of furan derivatives can vary greatly depending on the specific compound. Generally, they contain a furan ring, which consists of four carbon atoms and one oxygen atom in a five-membered ring .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions, including electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary greatly depending on the specific compound. In general, they are characterized by their aromaticity, which is due to the delocalization of pi electrons across the furan ring .Scientific Research Applications

Synthesis and Properties

Synthesis Techniques : Studies have shown the synthesis of various furan-2-carboxamide derivatives using different methods. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and 2-(furan-2-yl)benzo[e][1,3]benzothiazole involved specific coupling and oxidation processes (El’chaninov & Aleksandrov, 2017) (Aleksandrov & El’chaninov, 2017).

Reactivity and Applications : These compounds have been subjected to various electrophilic and nucleophilic substitution reactions, indicating their potential for further chemical modifications and applications in different fields, including materials science and pharmacology.

Medical and Biological Applications

Antiprotozoal Agents : Certain furan-2-carboxamide derivatives have been identified as potent antiprotozoal agents. For instance, specific compounds showed strong DNA affinities and exhibited significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential use in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Antimicrobial Activity : A thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, showed good antimicrobial activity against various microorganisms, suggesting its potential in pharmacological and medical applications (Cakmak et al., 2022).

Material Science and Catalysis

Polymerization Applications : Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, derived from furan-2-carboxamide compounds, have been identified as sustainable alternatives to polyphthalamides in the production of high-performance materials (Jiang et al., 2015).

Catalysis : The palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans has been studied, indicating the versatility of these compounds in synthetic chemistry (Lu, Wu & Yoshikai, 2014).

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-11(9-4-2-6-16-9)8-13-12(14)10-5-3-7-17-10/h2-7,11H,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEHGNMEYZYESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CO1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2689634.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2689643.png)

![5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2689647.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2689650.png)